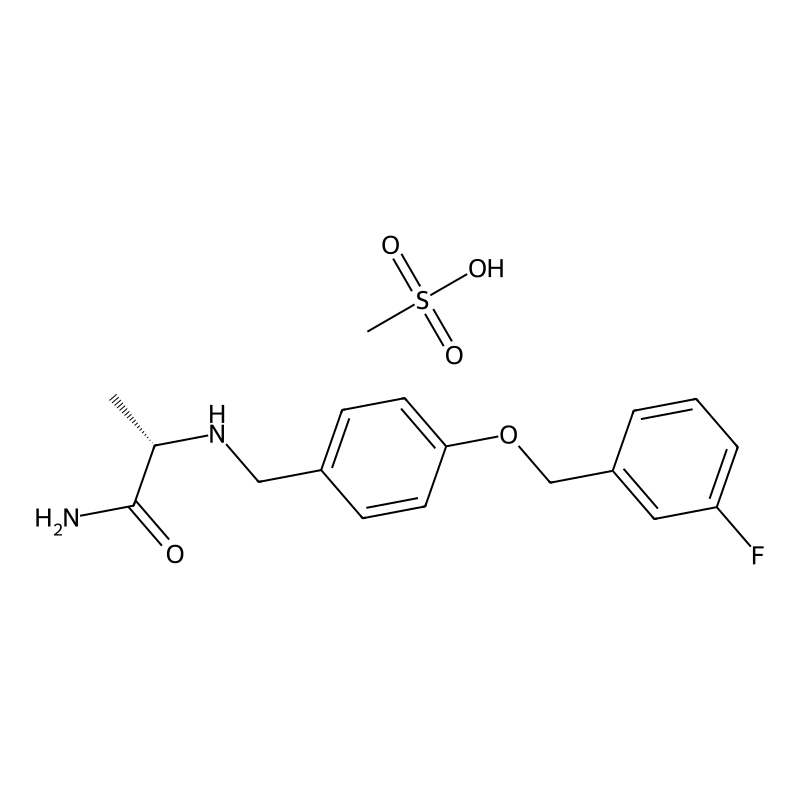

Safinamide mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Safinamide mesylate acts on various neurochemical pathways in the brain:

- Monoamine Oxidase-B (MAO-B) Inhibition: Primarily, it functions as a reversible MAO-B inhibitor. MAO-B is an enzyme that breaks down dopamine, a vital neurotransmitter for movement control. By inhibiting MAO-B, safinamide mesylate helps to elevate dopamine levels in the brain, potentially improving motor function in PD patients [].

- Sodium Channel Blocking: Safinamide mesylate also exhibits sodium channel blocking activity. Sodium channels are involved in the transmission of nerve impulses. Blocking these channels might help regulate abnormal neuronal firing patterns associated with PD symptoms [].

- Glutamate Modulation: Research suggests safinamide mesylate may modulate the release of glutamate, another neurotransmitter. Excessive glutamate activity can be detrimental in PD. By potentially regulating glutamate release, safinamide mesylate might offer additional benefits beyond dopamine modulation [].

These combined mechanisms are currently being explored in scientific research to understand how safinamide mesylate contributes to improved motor function and potentially other aspects of PD management.

Clinical Trials

Safinamide mesylate's efficacy has been evaluated in several clinical trials for PD patients:

- Motor Improvement: Studies have shown positive results regarding motor function improvement in patients experiencing fluctuations in "on" and "off" periods despite levodopa therapy, the current standard treatment for PD [, ].

- Dyskinesia: Dyskinesia, involuntary movements, are a common side effect of levodopa. Interestingly, research suggests safinamide mesylate might not worsen dyskinesia, unlike some other PD medications [, ].

Safinamide mesylate is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It is the mesylate salt of safinamide, chemically described as (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]aminopropanamide methanesulfonate. Its molecular formula is C₁₇H₁₉FN₂O₂·CH₄O₃S, with a molecular weight of 398.45 g/mol . Safinamide mesylate appears as a white to off-white crystalline powder and is known for its high solubility in water and certain organic solvents, making it suitable for oral administration in tablet form under the trade name Xadago .

Safinamide mesylate works through several mechanisms to improve symptoms in Parkinson's disease:

- MAO-B Inhibition: It reversibly inhibits the enzyme MAO-B, which breaks down dopamine in the brain. This leads to increased dopamine levels and improved motor function [].

- Sodium Channel Blockade: Safinamide mesylate blocks voltage-gated sodium channels, potentially stabilizing neuronal activity and reducing tremors [].

- Glutamate Modulation: It may modulate the release of glutamate, another neurotransmitter involved in motor control [].

In biological systems, safinamide is metabolized primarily through hydrolytic oxidation to form safinamide acid, along with other metabolites such as O-debenzylated safinamide and N-dealkylated amine. These metabolic pathways are mediated by enzymes including amidases and cytochrome P450 isoforms, particularly CYP3A4 .

Safinamide exhibits multiple mechanisms of action that contribute to its therapeutic effects in Parkinson's disease. It functions as a reversible inhibitor of monoamine oxidase B, which reduces the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. Additionally, safinamide blocks voltage-dependent sodium and calcium channels and inhibits glutamate release, providing neuroprotective effects . These actions help alleviate motor symptoms associated with Parkinson's disease and may also confer neuroprotective benefits against neurodegeneration.

The synthesis of safinamide mesylate involves several steps:

- Preparation of Intermediates: The starting material, 4-((3-fluorobenzyl)oxy)benzaldehyde, is reacted with (S)-2-aminopropanamide.

- Formation of Mesylate Salt: The resultant compound is treated with methanesulfonic acid to yield safinamide mesylate.

- Purification: The product is purified through crystallization techniques to achieve high purity levels (up to 99.98% by HPLC) and optimal yield .

Safinamide mesylate is primarily used in the management of Parkinson's disease, often as an adjunct therapy to optimize dopaminergic treatment. Its unique pharmacological profile allows it to address both motor and non-motor symptoms associated with the disease, making it a valuable addition to Parkinson's disease management strategies .

Interaction studies have shown that safinamide can potentially interact with other medications due to its effects on monoamine oxidase and various neurotransmitter systems. It may cause hypertensive crises or serotonin syndrome when combined with other monoamine oxidase inhibitors or serotonergic agents. Additionally, safinamide's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which may lead to drug-drug interactions with other medications metabolized by this pathway .

Safinamide mesylate shares similarities with several other compounds used in the treatment of Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Selegiline | Irreversible MAO-B inhibitor | First-generation MAO-B inhibitor |

| Rasagiline | Reversible MAO-B inhibitor | Longer half-life than selegiline |

| Amantadine | NMDA receptor antagonist; increases dopamine release | Also used for influenza; different mechanism |

| Entacapone | COMT inhibitor | Enhances levodopa efficacy; does not affect MAO |

Safinamide stands out due to its multifaceted action that combines monoamine oxidase inhibition with sodium and calcium channel blockade, making it effective for both motor control and neuroprotection in Parkinson's disease patients .

The synthesis of safinamide mesylate involves multiple established pathways, each with distinct advantages for different production scales and quality requirements. The fundamental synthetic approach centers on the preparation of the key intermediate 4-(3-fluorobenzyloxy)benzaldehyde, followed by reductive amination with (S)-2-aminopropanamide and subsequent salt formation with methanesulfonic acid [1] [2].

Traditional One-Pot Synthesis Method

The original synthetic route, first described in patent WO90/14334, employs a direct one-pot reductive alkylation approach [1]. This method utilizes 3-fluorobenzyl chloride and 4-hydroxybenzaldehyde as starting materials, with the process beginning through etherification to form 4-(3-fluorobenzyloxy)benzaldehyde. The key intermediate undergoes simultaneous imine formation and reduction with (S)-2-aminopropanamide hydrochloride using sodium cyanoborohydride as the reducing agent [3]. This traditional method achieves yields of 85-90% with purities ranging from 98-99%, though reaction times extend from 6-24 hours under mild conditions [1] [4].

Chinese Industrial Method (CN106565520A)

A significant advancement in synthetic methodology was reported in Chinese patent CN106565520A, which addresses several limitations of the traditional approach [2]. This method employs the same starting materials but incorporates several process improvements for industrial scalability. The etherification step utilizes potassium carbonate as base and potassium iodide as catalyst in ethanol solvent, achieving the intermediate aldehyde with 86.2% yield and 99.82% purity [2].

The subsequent reductive amination employs potassium borohydride instead of sodium cyanoborohydride, offering improved safety profiles for large-scale operations [2]. The process achieves remarkable efficiency with the condensation and reduction occurring in a single step, yielding (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide with 96.0% yield and 99.04% purity [2]. The final salt formation with methanesulfonic acid in ethyl acetate produces safinamide mesylate with greater than 99.95% purity [2].

Microwave-Assisted Rapid Synthesis

A notable innovation in safinamide synthesis was reported in 2021, describing a microwave-assisted approach that dramatically reduces reaction times [5] [6]. This method accomplishes the complete synthesis in four steps within two hours, achieving a 64% overall yield [5]. The protocol utilizes microwave irradiation for the first three steps in a one-pot fashion, with the safinamide free base obtainable in one hour without chromatographic purification [5]. This approach employs green solvents such as methanol and ethyl acetate, addressing environmental concerns associated with traditional synthetic methods [5].

Wet Platinum-Carbon Hydrogenation Method

An alternative synthetic strategy employs heterogeneous catalytic hydrogenation using wet platinum on carbon [7] [8]. This method begins with the formation of the aryl benzyl ether through phase transfer catalysis conditions, specifically using tetradecyl trimethylammonium bromide with potassium carbonate in refluxing toluene [7]. The O-alkylation product is obtained in 85% yield with 99.9% purity [7]. The subsequent one-pot reductive alkylation with L-alaninamide hydrochloride utilizes heterogeneous reduction conditions, where condensation with the aldehyde is followed by immediate reduction with hydrogen gas on wet platinum/carbon in methanol, affording safinamide in 92% yield with 98.4% purity [7].

Advanced Schiff Base Intermediate Route

Patent EP3772510 describes an improved process focusing on the formation of highly pure Schiff base intermediates [3] [4]. This method emphasizes the preparation of (S)-2-{4-[(3-fluorobenzyl)oxy]benzylideneamino}propanamide as a key intermediate, which undergoes catalytic hydrogenation with hydrogen gas in the presence of heterogeneous platinum/carbon catalyst in methanol [4]. The process achieves enhanced control over impurity formation and demonstrates superior performance for pharmaceutical-grade material production [3].

Optimization of Yield and Purity in Industrial Synthesis

Industrial optimization of safinamide mesylate synthesis focuses on several critical parameters that significantly impact both yield and product quality. Temperature control, reaction time optimization, molar ratios, catalyst selection, and purification strategies represent the primary areas for process enhancement.

Temperature and Reaction Time Optimization

The traditional synthesis operates at relatively mild temperatures of 20-30°C with extended reaction times of 6-24 hours [1]. However, industrial optimization studies demonstrate that elevated temperatures of 45-55°C can significantly accelerate reaction kinetics while maintaining product quality [2]. The Chinese patent method achieves optimal performance at this temperature range, reducing overall process time while improving yields to 96.0% [2].

Microwave-assisted synthesis represents the extreme of temperature optimization, employing temperatures of 80-120°C for very short durations [5] [6]. This approach reduces total synthesis time to two hours while maintaining acceptable yields of 64% [5]. The rapid heating and precise temperature control provided by microwave irradiation enables this dramatic time reduction without significant degradation of product quality [6].

Catalyst System Enhancement

Traditional methods rely primarily on base catalysis with carbonates or hydroxides [1]. The optimized Chinese method incorporates potassium iodide as a phase transfer catalyst, enhancing the etherification step efficiency [2]. This catalyst system enables better mixing between the organic and aqueous phases, improving reaction rates and yields [2].

For the reductive amination step, the choice of reducing agent proves critical for both yield and safety considerations. While sodium cyanoborohydride provides excellent selectivity, potassium borohydride offers improved handling characteristics for industrial operations [2]. The wet platinum-carbon method demonstrates that heterogeneous catalysis can achieve superior yields of 92% while providing better control over side reactions [7].

Solvent System Optimization

Solvent selection significantly impacts both reaction efficiency and downstream processing requirements. Traditional methods employ methanol as the primary solvent [1], while optimized approaches utilize ethanol for improved safety and environmental profiles [2]. The microwave method incorporates green solvents including methanol and ethyl acetate to address sustainability concerns [5].

Industrial-scale processes often employ mixed solvent systems, such as toluene/water combinations with phase transfer catalysts, enabling efficient phase separation and product isolation [7]. The choice of crystallization solvent also impacts final product quality, with ethanol providing superior results compared to traditional toluene-based systems [2].

Impurity Control and Purification Strategies

High-purity safinamide mesylate requires stringent control of process-related impurities. The most significant impurity concern involves the formation of (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)-benzylamino]propanamide through competitive C-alkylation during the etherification step [3] [4]. Advanced synthesis methods achieve impurity levels below 0.03% by weight through optimized reaction conditions and purification protocols [3].

Patent WO2009/074478 specifically addresses high-purity production methods, emphasizing the importance of controlling bis-alkylated impurities [3]. The process employs careful temperature control and optimized molar ratios to minimize side reactions while maintaining high yields [3].

Work-up and Isolation Optimization

Traditional methods often require extensive chromatographic purification and organic solvent extraction [1]. Optimized industrial processes employ simpler work-up procedures, such as water precipitation followed by recrystallization [2]. The Chinese method achieves final product purity greater than 99.95% through a straightforward recrystallization from ethanol [2].

The microwave method demonstrates that direct isolation without chromatographic purification is possible under optimized conditions [5]. This approach significantly reduces processing time and solvent consumption while maintaining acceptable product quality [5].

Patent Landscape for Production Methodologies

The patent landscape for safinamide mesylate production methodologies reflects the evolution of synthetic approaches from initial discovery through current industrial-scale manufacturing. Multiple patent families protect various aspects of the synthesis, from fundamental chemistry to specific process improvements and formulation technologies.

Foundational Patents

The original synthesis methodology is protected by patent WO90/14334, filed by Farmitalia Carlo Erba in 1989 [1]. This foundational patent covers the basic synthetic route employing reductive alkylation with sodium cyanoborohydride and establishes the fundamental intellectual property position for safinamide synthesis [1]. The patent has since expired, enabling generic synthesis approaches based on the original methodology [1].

Newron Pharmaceuticals Patent Portfolio

Newron Pharmaceuticals has developed an extensive patent portfolio covering various aspects of safinamide production and purification. Patent WO2007/147491 focuses specifically on high-purity production methods, protecting processes that achieve exceptional product quality suitable for pharmaceutical applications [3]. This patent emphasizes the formation of Schiff base intermediates and subsequent catalytic hydrogenation to obtain highly pure safinamide [3].

Patent WO2009/074478 extends the protection to processes achieving impurity levels below 0.03% by weight, particularly controlling the formation of bis-alkylated side products [3]. This patent represents a significant advancement in quality control methodology for pharmaceutical-grade material production [3].

The therapeutic use patents, including US8283380, protect specific treatment methods employing safinamide in combination with other Parkinson's disease medications. These patents extend protection beyond manufacturing to include clinical applications, with expiration dates extending to 2027 [9].

Industrial Scale Manufacturing Patents

Patent CN106565520A, filed by Chinese applicants, specifically addresses industrial scalability concerns [2]. This patent protects the optimized methodology employing potassium borohydride reduction and simplified work-up procedures suitable for large-scale production [2]. The patent demonstrates significant improvements in yield, purity, and process safety compared to traditional methods [2].

European patent EP3772510, assigned to Medichem S.A., covers improved intermediate preparation methods [3] [4]. This patent focuses on enhanced processes for preparing the key aldehyde intermediate with superior yield and purity characteristics [3]. The methodology emphasizes industrial applicability while maintaining pharmaceutical-grade quality standards [4].

Recent Developments and Formulation Patents

Patent US11111208B2, assigned to MSN Laboratories, protects specific improvements in safinamide mesylate intermediate preparation [1]. This recent patent demonstrates continued innovation in synthetic methodology, focusing on process optimization and yield enhancement [1].

Patent WO2017/207587, assigned to Zambon, covers pharmaceutical composition aspects including particle engineering and formulation technologies [10]. This patent extends beyond synthesis to include drug product manufacturing considerations, protecting specific approaches to tablet formulation and manufacturing [10].

Competitive Landscape and Generic Challenges

The patent landscape reveals significant activity from generic pharmaceutical companies seeking to develop alternative synthetic routes. Multiple Paragraph IV ANDA filings have been submitted to the FDA, challenging existing patent protection and seeking approval for generic versions [9]. Newron Pharmaceuticals has responded to these challenges to protect its intellectual property rights [9].

The current patent protection includes three patents listed in the FDA Orange Book with expiration dates no earlier than 2027 [9]. This protection covers both manufacturing methods and therapeutic applications, providing substantial market exclusivity for the originator [9].

International Patent Coverage

The global patent landscape demonstrates extensive international filing strategies, with safinamide-related patents covering 31 countries and including 97 patent family members [11]. This comprehensive coverage reflects the significant commercial value of the compound and the importance of protecting manufacturing methodologies across major pharmaceutical markets [11].

High-Performance Liquid Chromatography represents the most extensively utilized analytical technique for the quantification and characterization of Safinamide Mesylate. The robustness, accuracy, and precision of HPLC methods have made them the preferred choice for pharmaceutical analysis of this compound [1] [2] [3].

Chromatographic Conditions and Method Development

The development of effective HPLC methods for Safinamide Mesylate requires careful optimization of several critical parameters. Column selection plays a fundamental role in achieving adequate separation and peak resolution. The most commonly employed stationary phases include reversed-phase octadecylsilane (C18) columns with varying dimensions and particle sizes [4] [5] [6].

The NEOSPHERE RP C18 column (250 mm × 4.6 mm, 5 μm) has demonstrated excellent performance when utilized with a mobile phase consisting of methanol and water in an 80:20 volumetric ratio [4]. This configuration provides optimal retention time of 5.2 minutes and achieves baseline resolution with minimal tailing. Alternative column configurations, such as the XBridge C18 column (250 mm × 4.6 mm), have been successfully employed with ammonium acetate buffer at pH 5.8 combined with acetonitrile in a 55:45 volumetric ratio [7].

Mobile phase optimization represents a critical aspect of method development. The most effective mobile phase systems incorporate buffered aqueous solutions combined with organic modifiers. The acetonitrile and potassium dihydrogen orthophosphate buffer system (pH 5.0) in a 40:60 volumetric ratio has proven particularly effective, providing excellent peak symmetry and resolution [1]. The methanol and phosphate buffer system (pH 6.8) in an 80:20 ratio has also demonstrated superior performance for stability-indicating applications [8].

Detection and Quantification Parameters

Ultraviolet detection at 226 nm represents the most widely employed detection wavelength for Safinamide Mesylate analysis. This wavelength corresponds to the maximum absorption of the compound and provides optimal sensitivity and selectivity [4] [5] [6]. Alternative detection wavelengths, including 254 nm, 260 nm, and 272 nm, have been successfully employed depending on the specific analytical requirements and potential interference considerations [9] [10].

The linear response range for HPLC methods typically extends from 0.5 to 180 μg/mL, with correlation coefficients consistently exceeding 0.997. The most sensitive methods achieve limits of detection ranging from 0.081 to 2.85 μg/mL and limits of quantification from 0.271 to 9.5 μg/mL [4] [7] [9]. These parameters demonstrate the excellent sensitivity achievable with properly optimized HPLC systems.

Specialized HPLC Applications

Chiral separation of Safinamide Mesylate has been successfully achieved using specialized chiral stationary phases. The Chiralcel OD-RH column (150 mm × 4.6 mm, 5 μm) enables baseline resolution of enantiomers when employed with a mobile phase system containing 300 mM sodium dihydrogen phosphate buffer (pH 3.0), methanol, and acetonitrile in a 65:25:10 volumetric ratio [11]. This method achieves resolution values exceeding 3.0 between enantiomers, with limits of detection and quantification for the (R)-enantiomer of 15 ng/mL and 50 ng/mL, respectively [11].

Stability-indicating HPLC methods have been developed to separate Safinamide Mesylate from its degradation products formed under various stress conditions. The Inertsil ODS-3 column (250 × 4.6 mm, 5 μm) with gradient elution using 0.1% formic acid in water (pH 5.0) and acetonitrile effectively separates the parent compound from process-related impurities and degradation products [12].

Ultra-Performance Liquid Chromatography (UPLC) methods have been developed to enhance analytical efficiency and reduce analysis time. The ACQUITY BEH C18 column (50 mm × 2.1 mm, 1.7 μm) with 0.02 M diammonium hydrogen phosphate buffer (pH 9.0) and acetonitrile (80:20 v/v) at a flow rate of 0.25 mL/min provides rapid analysis with excellent sensitivity [9].

| Parameter | HPLC Method 1 [4] | HPLC Method 2 [7] | HPLC Method 3 [10] | UPLC Method [9] |

|---|---|---|---|---|

| Column | NEOSPHERE RP C18 (250 mm × 4.6 mm, 5 μm) | XBridge C18 (250 mm × 4.6 mm) | Kromasil C18 (250 mm × 4.6 mm, 5 μm) | ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | Methanol:Water (80:20, v/v) | Ammonium acetate buffer pH 5.8:Acetonitrile (55:45, v/v) | Methanol:Buffer (70:30, v/v) | 0.02 M Diammonium hydrogen phosphate buffer pH 9.0:Acetonitrile (80:20, v/v) |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 0.25 |

| Detection Wavelength (nm) | 226 | 226 | 226 | 272 |

| Retention Time (min) | 5.2 | 3.8 | 2.57 | Variable |

| Linearity Range (μg/mL) | 5-30 | 10-60 | 1.01-15.14 | 10-60 |

| LOD (μg/mL) | 0.27 | 2.85 | 0.17 | 0.081 |

| LOQ (μg/mL) | 0.83 | 9.5 | 0.52 | 0.271 |

| Correlation Coefficient | 0.9998 | 0.997 | 0.99996 | 0.9999 |

Stability-Indicating Spectrophotometric Techniques

Spectrophotometric methods offer several advantages for the analysis of Safinamide Mesylate, including simplicity, cost-effectiveness, and rapid analysis capabilities. These techniques are particularly valuable for routine quality control applications and stability studies [3] [6].

Ultraviolet Spectrophotometric Methods

The development of ultraviolet spectrophotometric methods for Safinamide Mesylate is based on the compound's characteristic absorption properties. In methanol, Safinamide Mesylate exhibits maximum absorption at 226 nm, providing the foundation for quantitative analysis [3] [6]. Multiple spectrophotometric approaches have been developed to enhance selectivity and overcome potential interference issues.

Zero-order spectrophotometry represents the most straightforward approach, with quantification performed directly at the wavelength of maximum absorption (226 nm). This method demonstrates excellent linearity in the concentration range of 4-24 μg/mL with a correlation coefficient of 0.9997 [3]. The method provides mean recovery values of 99.77 ± 0.71%, indicating excellent accuracy and precision.

First-derivative spectrophotometry offers enhanced selectivity by eliminating baseline drift and reducing interference from co-existing substances. The zero-order derivative spectrum is converted to first-order derivative spectrum with a scaling factor of 2, and quantification is performed at the maximum amplitude wavelength of 235 nm [3]. This approach maintains similar linearity characteristics while improving specificity.

Area under the curve (AUC) spectrophotometry provides additional analytical flexibility by integrating the absorption over a selected wavelength range. The optimal wavelength range for Safinamide Mesylate analysis spans from 227.60 to 242.20 nm, yielding correlation coefficients of 0.9997 and comparable accuracy to direct measurement methods [3].

Advanced Spectrophotometric Techniques

Fourier self-deconvolution (FSD) spectrophotometry represents an advanced approach for resolving overlapping spectral bands and enhancing analytical selectivity. This technique has been successfully applied to the simultaneous determination of Safinamide Mesylate and its degradation products [13]. The method demonstrates linearity in the concentration range of 5-30 μg/mL with correlation coefficients exceeding 0.9999.

Dual wavelength spectrophotometry employs measurement at two different wavelengths to minimize interference and enhance method specificity. This approach has been utilized for the determination of Safinamide Mesylate in the presence of its degradation products, with measurements performed at 260 nm using water as the solvent [13]. The method provides excellent recovery values of 99.92 ± 0.8% and demonstrates robust performance under various analytical conditions.

Stability-Indicating Spectrophotometric Applications

Stability-indicating spectrophotometric methods have been developed to assess the chemical stability of Safinamide Mesylate under various stress conditions. These methods enable the quantification of the parent compound in the presence of its degradation products without prior separation [13] [14].

The degradation behavior of Safinamide Mesylate under acidic, basic, oxidative, photolytic, and thermal conditions has been extensively studied. Complete degradation occurs under acidic (5 N HCl) and basic (5 N NaOH) conditions after 5 hours at 100°C, while oxidative degradation using 30% hydrogen peroxide is complete after 24 hours at room temperature [14]. The compound demonstrates excellent photostability and thermal stability under normal storage conditions.

| Method | Wavelength (nm) | Solvent | Linearity Range (μg/mL) | Correlation Coefficient | Mean Recovery (%) |

|---|---|---|---|---|---|

| Zero-order spectroscopy [3] | 226 | Methanol | 4-24 | 0.9997 | 99.77±0.71 |

| First-derivative spectroscopy [3] | 235 | Methanol | 4-24 | 0.9999 | 99.77±0.71 |

| Area under curve [3] | 227.60-242.20 | Methanol | 4-24 | 0.9997 | 99.77±0.71 |

| Fourier self-deconvolution [13] | 226 | Methanol | 5-30 | 0.9999 | 99.85±1.2 |

| Dual wavelength [13] | 260 | Water | 5-15 | 0.9998 | 99.92±0.8 |

Spectrofluorimetric Methods

Spectrofluorimetric techniques offer exceptional sensitivity for the determination of Safinamide Mesylate, with detection limits reaching the nanogram level. These methods are particularly valuable for bioanalytical applications and trace analysis [15] [16] [17].

Safinamide Mesylate exhibits inherent fluorescence properties with excitation at 226 nm and emission at 296 nm when dissolved in 0.1 N hydrochloric acid [15]. The native fluorescence can be significantly enhanced through the use of micellar systems, particularly sodium dodecyl sulfate (SDS), which forms hydrogen bonds with the drug molecule and increases fluorescence intensity [15].

The micellar-mediated spectrofluorimetric method demonstrates exceptional sensitivity with a linear response range of 10.0-1000.0 ng/mL and correlation coefficients of 0.9997 [15]. The limits of detection and quantification are 1.91 ng/mL and 5.79 ng/mL, respectively, representing sensitivity levels several orders of magnitude superior to conventional spectrophotometric methods.

The method has been successfully applied to the determination of Safinamide Mesylate in pharmaceutical formulations and spiked human plasma samples. Recovery studies in human plasma yield values ranging from 98.97 to 102.28%, demonstrating excellent accuracy and absence of matrix interference [15].

| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Medium | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) |

|---|---|---|---|---|---|---|---|

| Micellar-mediated spectrofluorimetric [15] | 226 | 296 | 0.1 N HCl with SDS | 10.0-1000.0 | 1.91 | 5.79 | 100.01±1.453 |

| Native fluorescence spectrofluorimetric [15] | 226 | 296 | 0.1 N HCl | 10.0-1000.0 | 1.91 | 5.79 | 100.17±1.322 |

Validation of Analytical Methods per ICH Guidelines

The validation of analytical methods for Safinamide Mesylate must comply with the International Conference on Harmonisation (ICH) guidelines Q2(R1) to ensure their suitability for intended applications. Comprehensive validation encompasses multiple parameters including linearity, accuracy, precision, specificity, detection limits, quantification limits, robustness, and system suitability [18] [19] [20].

Linearity and Range

Linearity studies establish the relationship between analytical response and analyte concentration within the specified range. For Safinamide Mesylate, linearity is typically evaluated using a minimum of five concentration levels spanning the expected analytical range [18] [19]. The correlation coefficient must exceed 0.99 to demonstrate adequate linearity.

HPLC methods consistently demonstrate excellent linearity with correlation coefficients ranging from 0.997 to 0.9999 across various concentration ranges. The most sensitive methods achieve linearity from 0.5 to 180 μg/mL, while routine analytical methods typically operate within the 5-60 μg/mL range [4] [7] [9]. Spectrophotometric methods maintain linearity in the 4-30 μg/mL range with correlation coefficients exceeding 0.9997 [3] [6].

Accuracy and Recovery Studies

Accuracy assessment involves determining the closeness of analytical results to the true or accepted reference value. This is typically accomplished through recovery studies using standard addition techniques at multiple concentration levels (50%, 100%, and 150% of the target concentration) [18] [19] [20].

Recovery studies for HPLC methods consistently yield values within the acceptable range of 98.0-102.0%, with most methods achieving recoveries between 98.89% and 102.28% [1] [4] [7]. The relative standard deviation of recovery values typically remains below 2.0%, indicating excellent method accuracy. Spectrophotometric methods demonstrate comparable accuracy with recovery values ranging from 99.77% to 99.92% [3] [6].

Precision Studies

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple preparations of the same sample on the same day, while intermediate precision involves analysis on different days by different analysts [18] [19] [20].

Intra-day precision studies for HPLC methods yield relative standard deviation values ranging from 0.04% to 1.9%, well within the acceptable limit of 2.0% [1] [4] [7]. Inter-day precision values range from 0.063% to 1.184%, demonstrating excellent method reproducibility. Spectrophotometric methods achieve similar precision levels with RSD values typically below 1.5% [3] [6].

Specificity and Selectivity

Specificity studies demonstrate the ability of analytical methods to accurately measure the analyte in the presence of potential interferences, including excipients, degradation products, and related substances. This is particularly important for pharmaceutical applications where multiple components may be present [18] [19] [20].

HPLC methods demonstrate excellent specificity with clear separation of Safinamide Mesylate from potential interferents. Peak purity assessments using diode array detection confirm the absence of co-eluting impurities [1] [21]. Stability-indicating methods achieve complete resolution of the parent compound from its degradation products formed under various stress conditions [8] [14].

Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) define the minimum concentrations at which the analyte can be reliably detected and quantified, respectively. These parameters are typically determined using signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [18] [19] [20].

HPLC methods achieve LOD values ranging from 0.081 to 2.85 μg/mL and LOQ values from 0.271 to 9.5 μg/mL [4] [7] [9]. Spectrofluorimetric methods demonstrate exceptional sensitivity with LOD and LOQ values of 1.91 ng/mL and 5.79 ng/mL, respectively [15]. These detection limits are suitable for most pharmaceutical applications and bioanalytical studies.

Robustness Studies

Robustness evaluation assesses the method's ability to remain unaffected by small deliberate variations in analytical parameters. Typical variables include mobile phase composition, flow rate, column temperature, and detection wavelength [18] [19] [20].

Robustness studies for HPLC methods involve variations in flow rate (±10%), mobile phase composition (±5%), column temperature (±2°C), and detection wavelength (±3 nm). Results demonstrate that these variations do not significantly affect analytical performance, with RSD values remaining below 2.0% [18] [19] [10]. The methods maintain adequate system suitability parameters under all tested conditions.

System Suitability Testing

System suitability testing ensures that the analytical system is performing adequately at the time of analysis. Key parameters include theoretical plates, tailing factor, resolution, and reproducibility [18] [19] [20].

For HPLC methods, system suitability criteria typically require theoretical plates exceeding 2000, tailing factors below 2.0, and RSD values for replicate injections below 2.0% [18] [19]. Experimental results consistently meet these criteria, with theoretical plates ranging from 4782 to 7483 and tailing factors from 1.17 to 1.22 [19] [20].

| Parameter | ICH Criteria | HPLC Method Range | UV Method Range | Fluorimetric Method Range |

|---|---|---|---|---|

| Linearity | Correlation coefficient ≥ 0.99 | 0.997-0.9999 | 0.9997-0.9999 | 0.9997 |

| Accuracy | Recovery 98.0-102.0% | 98.89-102.28% | 99.77-99.92% | 98.97-102.28% |

| Precision (Intra-day) | RSD ≤ 2.0% | 0.04-1.9% | 0.26-1.5% | 1.044% |

| Precision (Inter-day) | RSD ≤ 2.0% | 0.063-1.184% | 0.44-1.2% | 1.900% |

| LOD | S/N ratio ≥ 3:1 | 0.081-2.85 μg/mL | Not reported | 1.91 ng/mL |

| LOQ | S/N ratio ≥ 10:1 | 0.271-9.5 μg/mL | Not reported | 5.79 ng/mL |

| Robustness | Small changes should not affect results | Acceptable variation | Method robust | Method robust |

| Specificity | No interference from excipients | No interference observed | No interference observed | No interference observed |

| System Suitability | Tailing factor ≤ 2.0, Theoretical plates ≥ 2000 | Tailing factor: 1.17-1.22 | Not applicable | Not applicable |

Stability Studies and Degradation Product Identification

Comprehensive stability studies following ICH guidelines Q1A(R2) have been conducted to assess the degradation behavior of Safinamide Mesylate under various stress conditions. These studies are essential for understanding the stability profile of the compound and developing appropriate analytical methods [8] [14].

Acidic and basic hydrolysis studies demonstrate complete degradation of Safinamide Mesylate after 5 hours at 100°C in the presence of 5 N hydrochloric acid or 5 N sodium hydroxide [14]. The degradation mechanism involves amide bond hydrolysis, resulting in the formation of the corresponding amine and carboxylic acid derivatives with molecular ion peaks at m/z 304.

Oxidative degradation using 30% hydrogen peroxide results in complete degradation after 24 hours at room temperature. The oxidation mechanism involves the secondary amine group, producing degradation products with molecular ion peaks at m/z 318 [14]. Infrared spectroscopy confirms the structural changes, with the disappearance of characteristic N-H bands and the appearance of new O-H bands.

Photolytic stability studies demonstrate that Safinamide Mesylate exhibits excellent stability under direct sunlight exposure for 6 hours, with minimal degradation observed. Similarly, thermal stability studies show no significant degradation under dry heat conditions at 110°C for 5 hours [14].

| Stress Condition | Degradation Observed | Degradation Product m/z | Proposed Mechanism | Separation from Parent Drug |

|---|---|---|---|---|

| Acidic hydrolysis (5 N HCl) | Complete degradation (5 h) | 304 | Amide hydrolysis | Achieved |

| Basic hydrolysis (5 N NaOH) | Complete degradation (5 h) | 304 | Amide hydrolysis | Achieved |

| Oxidative (30% H2O2) | Complete degradation (24 h) | 318 | Secondary amine oxidation | Achieved |

| Photolytic (Direct sunlight) | Minimal degradation (6 h) | Not applicable | Photostability | Not required |

| Thermal (110°C) | No degradation (5 h) | Not applicable | Thermal stability | Not required |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

ATC Code

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOB [HSA:4129] [KO:K00274]

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Safinamide for Parkinson's disease. Aust Prescr. 2019 Apr;42(2):78-79. doi: 10.18773/austprescr.2019.021. Epub 2018 Feb 28. Review. PubMed PMID: 31048946; PubMed Central PMCID: PMC6478961.

3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK537993/ PubMed PMID: 30835405.

4: Bette S, Shpiner DS, Singer C, Moore H. Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. Ther Clin Risk Manag. 2018 Sep 18;14:1737-1745. doi: 10.2147/TCRM.S139545. eCollection 2018. Review. PubMed PMID: 30271159; PubMed Central PMCID: PMC6152599.

5: ▼ Safinamide for Parkinson's disease. Drug Ther Bull. 2018 May;56(5):54-57. doi: 10.1136/dtb.2018.5.0623. Review. PubMed PMID: 29760163.

6: Müller T. Safinamide: an add-on treatment for managing Parkinson's disease. Clin Pharmacol. 2018 Apr 5;10:31-41. doi: 10.2147/CPAA.S137740. eCollection 2018. Review. PubMed PMID: 29670409; PubMed Central PMCID: PMC5896660.

7: Teixeira FG, Gago MF, Marques P, Moreira PS, Magalhães R, Sousa N, Salgado AJ. Safinamide: a new hope for Parkinson's disease? Drug Discov Today. 2018 Mar;23(3):736-744. doi: 10.1016/j.drudis.2018.01.033. Epub 2018 Jan 12. Review. PubMed PMID: 29339106.

8: Baker DE, Kim AP. Formulary Drug Review: Safinamide. Hosp Pharm. 2017 Sep;52(8):532-543. doi: 10.1177/0018578717726046. Epub 2017 Aug 18. Review. PubMed PMID: 29276285; PubMed Central PMCID: PMC5735722.

9: Institute for Quality and Efficiency in Health Care. Safinamide: Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Aug 13. Available from http://www.ncbi.nlm.nih.gov/books/NBK458393/ PubMed PMID: 29144651.

10: Institute for Quality and Efficiency in Health Care. Safinamide (Addendum to Commission A15-18) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Nov 5. Available from http://www.ncbi.nlm.nih.gov/books/NBK458416/ PubMed PMID: 29144646.

11: Müller T. Pharmacokinetic drug evaluation of safinamide mesylate for the treatment of mid-to-late stage Parkinson's disease. Expert Opin Drug Metab Toxicol. 2017 Jun;13(6):693-699. doi: 10.1080/17425255.2017.1329418. Review. PubMed PMID: 28537214.

12: deSouza RM, Schapira A. Safinamide for the treatment of Parkinson's disease. Expert Opin Pharmacother. 2017 Jun;18(9):937-943. doi: 10.1080/14656566.2017.1329819. Epub 2017 May 23. Review. PubMed PMID: 28504022.

13: Blair HA, Dhillon S. Safinamide: A Review in Parkinson's Disease. CNS Drugs. 2017 Feb;31(2):169-176. doi: 10.1007/s40263-017-0408-1. Review. PubMed PMID: 28110399.

14: Müller T, Foley P. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide. Clin Pharmacokinet. 2017 Mar;56(3):251-261. doi: 10.1007/s40262-016-0449-5. Review. PubMed PMID: 27665574.

15: Müller T. Emerging approaches in Parkinson's disease - adjunctive role of safinamide. Ther Clin Risk Manag. 2016 Aug 2;12:1151-60. doi: 10.2147/TCRM.S86393. eCollection 2016. Review. PubMed PMID: 27536120; PubMed Central PMCID: PMC4977086.

16: Stocchi F, Torti M. Adjuvant therapies for Parkinson's disease: critical evaluation of safinamide. Drug Des Devel Ther. 2016 Feb 5;10:609-18. doi: 10.2147/DDDT.S77749. eCollection 2016. Review. PubMed PMID: 26917951; PubMed Central PMCID: PMC4751980.

17: Perez-Lloret S, Rascol O. The safety and efficacy of safinamide mesylate for the treatment of Parkinson's disease. Expert Rev Neurother. 2016;16(3):245-58. doi: 10.1586/14737175.2016.1150783. Epub 2016 Feb 19. Review. PubMed PMID: 26849427.

18: Müller T. Safinamide for symptoms of Parkinson's disease. Drugs Today (Barc). 2015 Nov;51(11):653-9. doi: 10.1358/dot.2015.51.11.2414529. Review. PubMed PMID: 26744740.

19: Fabbri M, Rosa MM, Abreu D, Ferreira JJ. Clinical pharmacology review of safinamide for the treatment of Parkinson's disease. Neurodegener Dis Manag. 2015 Dec;5(6):481-96. doi: 10.2217/nmt.15.46. Epub 2015 Nov 20. Review. PubMed PMID: 26587996.

20: Deeks ED. Safinamide: first global approval. Drugs. 2015 Apr;75(6):705-11. doi: 10.1007/s40265-015-0389-7. Review. PubMed PMID: 25851099.